Tipepidine hibenzate is a synthetic, non-narcotic antitussive and expectorant of the thiambutene class, widely utilized as an active pharmaceutical ingredient (API) in respiratory medicine. Beyond its established utility in cough suppression, it is increasingly procured for neurological research due to its action as a selective G-protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor. From a materials formulation perspective, the hibenzate salt is a white to light-yellow crystalline powder that is practically insoluble in water. This specific physicochemical profile—distinct from other salt forms—makes it a critical precursor for specialized solid and liquid suspension dosage forms where taste-masking, palatability, and solid-state stability are paramount for commercial viability [1].
Substituting tipepidine hibenzate with its closest in-class alternative, tipepidine citrate, fundamentally alters formulation viability and manufacturing costs. While both salts deliver the same active piperidine moiety, the citrate salt is highly water-soluble and imparts a distinctly bitter taste, requiring complex, costly polymer coatings for pediatric compliance. In contrast, the hibenzate salt is inherently tasteless due to its near-zero aqueous solubility at neutral pH, allowing for direct integration into orally disintegrating tablets (ODTs) and dry syrups without advanced microencapsulation[1]. Furthermore, attempting to substitute tipepidine with generic antitussives like dextromethorphan removes the specific GIRK-inhibitory mechanism entirely, nullifying its value for buyers sourcing APIs for ADHD or treatment-resistant depression repurposing pipelines [2].
The selection between tipepidine salts is primarily driven by their dissolution profiles in the oral cavity. Tipepidine hibenzate is classified as 'very slightly soluble' in water and is officially documented in pharmacopeial monographs as odorless and tasteless. In direct contrast, tipepidine citrate exhibits higher aqueous solubility and a pronounced bitter taste[1]. Because the hibenzate salt does not dissolve in saliva, it fails to interact with bitter taste receptors, eliminating the need for advanced microencapsulation during the manufacture of pediatric dry syrups.
| Evidence Dimension | Sensory profile and aqueous solubility |
| Target Compound Data | Tipepidine hibenzate (Very slightly soluble in water; strictly tasteless) |
| Comparator Or Baseline | Tipepidine citrate (Soluble in water; highly bitter) |
| Quantified Difference | Hibenzate eliminates bitterness via insolubility, bypassing gustatory receptors entirely. |
| Conditions | Standard organoleptic and solubility testing per Japanese Pharmacopoeia monographs. |
Eliminates the requirement for expensive taste-masking excipients and complex coating processes in pediatric formulation procurement.
For research procurement targeting novel psychiatric pathways, tipepidine hibenzate offers a mechanism entirely distinct from traditional monoamine reuptake inhibitors or NMDA antagonists (like dextromethorphan). Tipepidine reversibly inhibits dopamine D2-receptor–mediated GIRK currents with an IC50 of approximately 7.0 µM. Unlike classical psychostimulants (e.g., methylphenidate), this GIRK blockade elevates extracellular dopamine in the nucleus accumbens without inducing locomotor sensitization or methamphetamine-like behavioral profiles [1].
| Evidence Dimension | Mechanism of dopamine modulation and behavioral sensitization |
| Target Compound Data | Tipepidine hibenzate (GIRK inhibitor, IC50 ≈ 7.0 µM; no locomotor sensitization) |
| Comparator Or Baseline | Traditional psychostimulants / Dextromethorphan (DAT inhibition / NMDA antagonism; high sensitization/abuse potential) |
| Quantified Difference | Tipepidine achieves dopamine elevation without the controlled-substance liability of direct stimulants or dissociatives. |
| Conditions | In vitro patch-clamp on VTA dopamine neurons and in vivo rodent behavioral models. |
Enables the development of ADHD and depression therapies without the regulatory burdens and side effects of Schedule II stimulants.
The thermal properties of an API dictate its compatibility with high-shear milling and tableting processes. Tipepidine hibenzate exhibits a highly stable crystalline structure with a melting point range of 187–190 °C . This high thermal threshold prevents API degradation or polymorphic shifts during the heat-generating steps of dry granulation or direct compression, providing a superior manufacturability profile compared to lower-melting free-base piperidine derivatives.
| Evidence Dimension | Melting point and thermal processing stability |
| Target Compound Data | Tipepidine hibenzate (187–190 °C) |
| Comparator Or Baseline | Standard piperidine free bases (Often liquid at room temperature or <100 °C melting points) |
| Quantified Difference | Hibenzate salt provides a >80 °C higher thermal safety margin for mechanical processing. |
| Conditions | Standard melting point apparatus / physical property characterization. |
Ensures API integrity and prevents sticking/picking during high-speed commercial tableting operations.
When transitioning a formulation from the citrate to the hibenzate salt to improve palatability, buyers must account for molecular weight differences. Tipepidine hibenzate (MW 517.66) delivers the exact same active moiety as the citrate salt. Specifically, 22.2 mg of tipepidine hibenzate is stoichiometrically equivalent to 20 mg of tipepidine citrate [1]. This precise equivalency allows formulators to seamlessly update legacy citrate-based recipes to the superior hibenzate physical form without altering the established clinical pharmacokinetic targets.
| Evidence Dimension | Active moiety mass equivalency |
| Target Compound Data | Tipepidine hibenzate (22.2 mg required for standard dose) |
| Comparator Or Baseline | Tipepidine citrate (20.0 mg required for standard dose) |
| Quantified Difference | A 2.2 mg mass adjustment perfectly translates the clinical dose while upgrading the physical handling properties. |
| Conditions | Standard pharmaceutical dose calculation based on salt molecular weights. |
Allows seamless regulatory and formulation translation when upgrading a product line to a taste-masked salt form.
Tipepidine hibenzate is the definitive choice for pediatric respiratory formulations because its near-zero aqueous solubility and high melting point (187-190 °C) naturally mask the bitter taste of the active moiety while withstanding the mechanical stress of ODT tableting [1].
As a potent GIRK channel inhibitor (IC50 ~ 7.0 µM), this compound is ideal for clinical research and API procurement targeting monoamine modulation without the locomotor sensitization and abuse liabilities associated with traditional psychostimulants .
The compound's robust thermal stability profile makes it a preferred precursor for high-speed commercial manufacturing workflows, where lower-melting-point alternatives would degrade or cause equipment fouling during milling and compression .